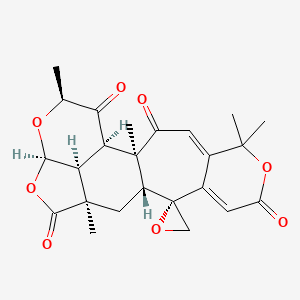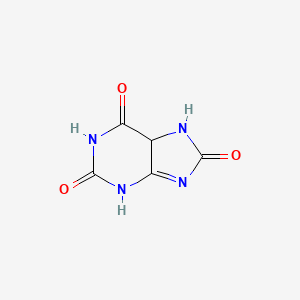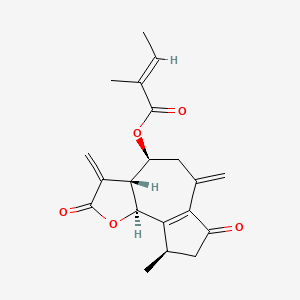
(4betaH)-8alpha-(2-methylbut-2-enoyloxy)-2-oxo-1(5),10(14),11(13)-guaiatrien-12,6alpha-olide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(4betaH)-8alpha-(2-methylbut-2-enoyloxy)-2-oxo-1(5),10(14),11(13)-guaiatrien-12,6alpha-olide is a guaiane sesquiterpenoid isolated from Elephantopus mollis and has been shown to exhibit cytotoxic activity. It has a role as a metabolite and an antineoplastic agent. It is a guaiane sesquiterpenoid, an organic heterotricyclic compound, a gamma-lactone, an enoate ester and an enone. It derives from a tiglic acid.
Applications De Recherche Scientifique
Cytotoxic Activities
- Evidence: The compound has exhibited significant cytotoxic activities against mouse neuroblastoma B104 cells, suggesting potential applications in cancer research or therapy (Tabopda et al., 2008).
Leishmanicidal Activities
- Evidence: This compound has shown potent in vitro leishmanicidal activities against Leishmania major, indicating its potential use in developing treatments for leishmaniasis (Fuchino et al., 2001).
Antifungal Properties
- Evidence: Research has demonstrated the compound's antifungal effects, particularly inhibitory action against the growth of Candida albicans, which could lead to its application in antifungal treatments (Meng et al., 2001).
Anti-inflammatory and Cytotoxic Effects
- Evidence: The compound was studied for its cytotoxic and anti-inflammatory effects in various cell types, indicating its potential therapeutic use in conditions involving inflammation and cancer (Hilmi et al., 2003).
Antimycobacterial and Antitumor Activities
- Evidence: The compound, along with related guaianolides, showed weak antimycobacterial activity and cytotoxicity in human tumor cell lines, suggesting possible roles in treating bacterial infections and cancer (Stavri et al., 2008).
Insect Antifeedant Properties
- Evidence: This compound was found to be a strong insect antifeedant, supporting its possible use in pest control or as a model for developing new insect repellents or insecticides (Reina et al., 2001).
Propriétés
Formule moléculaire |
C20H22O5 |
|---|---|
Poids moléculaire |
342.4 g/mol |
Nom IUPAC |
[(3aR,4S,9R,9bS)-9-methyl-3,6-dimethylidene-2,7-dioxo-3a,4,5,8,9,9b-hexahydroazuleno[4,5-b]furan-4-yl] (E)-2-methylbut-2-enoate |
InChI |
InChI=1S/C20H22O5/c1-6-9(2)19(22)24-14-8-11(4)15-13(21)7-10(3)16(15)18-17(14)12(5)20(23)25-18/h6,10,14,17-18H,4-5,7-8H2,1-3H3/b9-6+/t10-,14+,17-,18-/m1/s1 |
Clé InChI |
QFLXCTZTPACOEB-MIQTUIGVSA-N |
SMILES isomérique |
C/C=C(\C)/C(=O)O[C@H]1CC(=C)C2=C([C@@H](CC2=O)C)[C@@H]3[C@@H]1C(=C)C(=O)O3 |
SMILES canonique |
CC=C(C)C(=O)OC1CC(=C)C2=C(C(CC2=O)C)C3C1C(=C)C(=O)O3 |
Synonymes |
(4betaH)-8alpha-(2-methylbut-2-enoyloxy)-2-oxo-1(5),10(14),11(13)-guaiatrien-12,6alpha-olide MBOGO cpd |
Origine du produit |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![dimethyl (3Z,5E,7E)-1-[(6-bromo-1,3-benzodioxol-5-yl)methyl]-4-(3-hydroxypropyl)-2-[4-(pyrrolidin-1-ylmethyl)phenyl]-2H-azocine-6,7-dicarboxylate](/img/structure/B1261341.png)
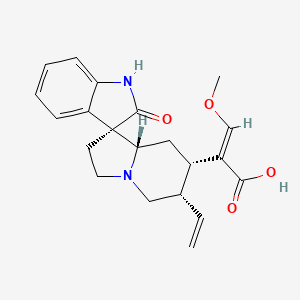
![Acetic acid, 2-[3-(4-chlorophenyl)-2-[(2,4-dichlorobenzoyl)imino]-4-oxo-5-thiazolidinylidene]-, methyl ester](/img/structure/B1261345.png)
![15-Benzyl-18-phenyl-11-oxa-15-azatetracyclo[8.8.0.02,7.012,17]octadeca-1(10),2,4,6,8,12(17),13-heptaen-16-imine](/img/structure/B1261346.png)
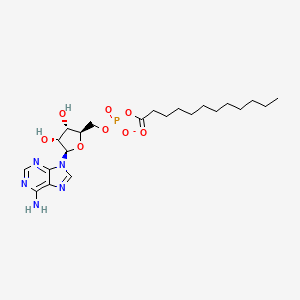
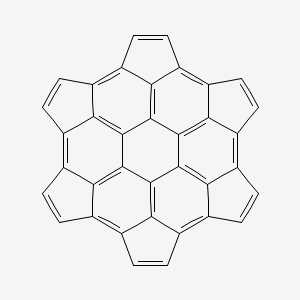
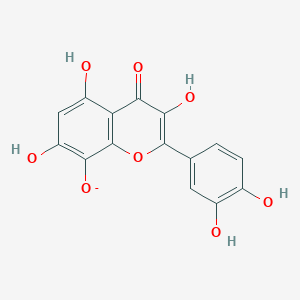
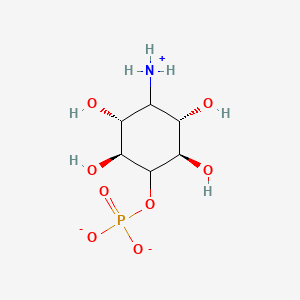
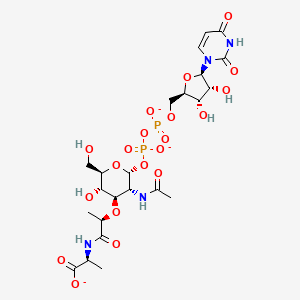
![5-Hydroxy-7-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-2-[4-(3,4,5-trihydroxy-6-methyloxan-2-yl)oxyphenyl]chromen-4-one](/img/structure/B1261355.png)
